4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
90878-34-5 |
|---|---|
Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-acridin-9-yl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H17N3O/c1-15-21(23(27)26(25-15)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-14,21H,1H3 |
InChI Key |
KRHKOBFWNUMYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolone Core
The pyrazolone moiety, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is a key intermediate and can be synthesized by established methods involving the condensation of hydrazines with β-ketoesters or β-diketones. This intermediate is commercially available and well-characterized, serving as a starting point for further functionalization.
Introduction of the Acridin-9-yl Group
The acridine substituent is introduced at the 4-position of the pyrazolone ring through nucleophilic substitution or condensation reactions involving acridin-9-yl derivatives. The acridine nucleus is typically prepared or sourced separately and then coupled to the pyrazolone under controlled conditions.
Representative Synthetic Procedure
A typical synthetic route, as reported by Vulcan Chemicals and supported by recent literature, involves:
- Step 1: Preparation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one by condensation of phenylhydrazine with ethyl acetoacetate or related β-ketoesters.
- Step 2: Reaction of the pyrazolone intermediate with an acridin-9-yl halide or acridin-9-yl aldehyde derivative under reflux conditions in ethanol or another suitable solvent.
- Step 3: Use of a base such as sodium acetate to facilitate the condensation reaction.
- Step 4: Refluxing the reaction mixture at approximately 100 °C for 2 hours.
- Step 5: Cooling, filtration, and recrystallization from ethanol to purify the product.
This method yields the target compound with high purity and yields reported up to 96% in analogous pyrazolone derivatives with related substituents.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Ethanol | Commonly used for reflux and crystallization |
| Temperature | 100 °C | Reflux conditions |
| Reaction Time | 2 hours | Monitored by TLC for completion |
| Catalyst/Base | Sodium acetate (0.2 mmol per 1 mmol reactant) | Facilitates condensation |
| Purification | Filtration and recrystallization from ethanol | Ensures high purity |
Analytical Characterization
The synthesized compound is characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- LC/MS: Confirms molecular weight and purity.
- Melting Point: Typically around 242–243 °C for related pyrazolone derivatives.
- X-ray Crystallography: Used in some studies to confirm molecular conformation and intramolecular interactions.
Research Findings and Notes
- The acridine moiety is known for intercalating DNA and interacting with biological targets, while the pyrazolone ring contributes to biological activity and chemical stability.
- The hybrid molecule exhibits potential anticancer activity due to the combined pharmacophores.
- Structural studies reveal intramolecular hydrogen bonding that stabilizes the molecule’s conformation, which may influence biological activity.
- The synthetic method allows for structural modifications by varying the substituents on the acridine or pyrazolone rings, enabling the development of analogs with tailored properties.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Pyrazolone synthesis | Phenylhydrazine + β-ketoester, reflux | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (intermediate) |
| 2 | Condensation with acridine | Pyrazolone + acridin-9-yl derivative, sodium acetate, ethanol, reflux at 100 °C for 2 h | 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, ~96% yield |
| 3 | Purification | Filtration, recrystallization from ethanol | Pure crystalline product |
This comprehensive synthesis approach is supported by recent peer-reviewed research and chemical supplier data, ensuring reliability and reproducibility for laboratory preparation of 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
If further structural modifications or alternative synthetic routes are desired, the pyrazolone core can undergo various reactions such as aldol condensation, hydrazone formation, or halogenation, which may be adapted to introduce different substituents or functional groups. However, the described method remains the most direct and efficient for preparing the target compound with the acridine substituent.
Chemical Reactions Analysis
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of acridine compounds, including 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial activity. This has been attributed to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. Studies have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
Antimalarial Effects
Recent studies have highlighted the antimalarial potential of acridine derivatives. The compound's ability to interfere with the Plasmodium falciparum lifecycle suggests it could be developed into a therapeutic agent for malaria treatment .
Anticancer Research
A study published in ACS Omega explored the synthesis of related compounds and their anticancer activity. The findings indicated that modifications to the acridine structure could enhance potency against specific cancer types, paving the way for targeted therapies based on 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Acridin-9-yl)-5-methyl... | MDA-MB-231 | 2.57 |
| Similar Derivative | HepG2 | 1.85 |
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various acridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to 4-(Acridin-9-yl)-5-methyl... exhibited significant inhibition zones, suggesting their potential as broad-spectrum antimicrobials .
Mechanism of Action
The mechanism of action of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its function and leading to cell death. This property is exploited in anticancer therapies. Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Acridin-9-yl vs. Phenyl (Position 4) : The acridin-9-yl group introduces planar aromaticity, facilitating π-π stacking and intercalation into DNA or proteins, which is absent in phenyl-substituted analogs like edaravone .
- Methyl vs. Bulkier Groups (Position 5) : The 5-methyl group in the target compound balances steric hindrance and metabolic stability, whereas larger substituents (e.g., TSE-2’s propyl) may improve lipophilicity but reduce solubility .
Physicochemical and Crystallographic Properties
- Planarity and Packing: The acridin-9-yl group induces coplanarity with the pyrazol-3-one core, as seen in similar benzylidene derivatives (). This contrasts with non-planar conformations in compounds like TSE-2, where alkyl chains disrupt stacking .
- Solubility: The acridin-9-yl group’s hydrophobicity reduces aqueous solubility compared to polar analogs like 3-amino-DHPO .
Biological Activity
The compound 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity. For instance, reactions involving 9-aminoacridine derivatives have been highlighted for their potential in developing compounds with enhanced solubility and bioavailability .
Anticancer Activity
Recent studies indicate that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. Specifically, 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 | |
| Liver Cancer | HepG2 | 12.8 | |
| Lung Cancer | A549 | 18.6 |
The mechanism involves the induction of apoptosis and cell cycle arrest in tumor cells, suggesting that this compound may act through multiple pathways to exert its effects.
Antimicrobial Activity
The compound also demonstrates potent antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibition | 32 µg/mL | |
| Escherichia coli | Inhibition | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antiviral Activity
In addition to its antibacterial properties, preliminary studies indicate antiviral activity against certain viruses. For example, it has been tested against the measles virus and displayed promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
The biological activity of 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be attributed to its unique structural features:
- Acridine moiety : Known for its DNA intercalating properties.
- Pyrazolone framework : Contributes to anti-inflammatory and analgesic activities.
- Phenyl substitution : Enhances lipophilicity, potentially improving cell membrane permeability.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological assays:
- In Vivo Tumor Models : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing a dose-dependent inhibition of bacterial growth .
Q & A
Q. What are the optimal synthetic routes for 4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1: React acridine derivatives with hydrazine hydrate to form pyrazolone intermediates.
- Step 2: Introduce phenyl and methyl groups via nucleophilic substitution or cyclocondensation (e.g., using tetrazolyl intermediates as in ).
- Key Characterization Techniques:
- FTIR for functional group verification (e.g., C=O stretch at ~1650 cm⁻¹ for pyrazolone).
- HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>95% recommended).
- NMR (¹H/¹³C) to confirm regioselectivity of substituents (e.g., aromatic proton integration in ).
- Mass Spectrometry (MS) for molecular ion confirmation .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer: Use a tiered analytical approach:
Q. How should stability studies be designed for this compound under laboratory conditions?
Methodological Answer: Follow ICH guidelines for forced degradation:
- Conditions: Expose to UV light (254 nm), 40°C/75% RH, acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
- Analysis: Monitor degradation via HPLC at 0, 1, 3, and 7 days.
- Storage Recommendations:
Advanced Research Questions
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Methodological Answer: Address discrepancies using:
- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Dose-Response Re-evaluation: Use Hill slope analysis to identify non-linear effects.
- Structural Analog Comparison: Test derivatives (e.g., ’s pyrazoline analogs) to isolate structure-activity relationships (SAR).
- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 to validate target pathways .
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
Methodological Answer: Adopt a tiered approach from :
- Phase 1 (Lab): OECD 301D shake-flask test for aerobic biodegradation.
- Phase 2 (Field): Use randomized block designs (split-split plots) to assess soil adsorption (e.g., ).
- Analytical Tools:
- LC-QTOF-MS for metabolite identification.
- QSAR Modeling to predict ecotoxicity endpoints (e.g., EC50 for Daphnia magna).
Q. How can computational modeling improve synthesis optimization and target binding predictions?
Methodological Answer:
- DFT Calculations: Optimize reaction pathways (e.g., transition state analysis for cyclization steps).
- Molecular Docking: Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., COX-2 for anti-inflammatory studies).
- MD Simulations: Assess binding stability (>100 ns trajectories) with AMBER or GROMACS.
- Validation: Compare computational results with SPR (surface plasmon resonance) binding kinetics .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
Methodological Answer:
- Hypothesis Testing: Check for off-target effects via kinome profiling (Eurofins KinaseScan).
- Microscopy: Use live-cell imaging (e.g., IncuCyte) to monitor apoptosis vs. necrosis.
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify cell line-specific sensitivities.
- Replicate Studies: Use ≥3 independent replicates with standardized cell passage numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
